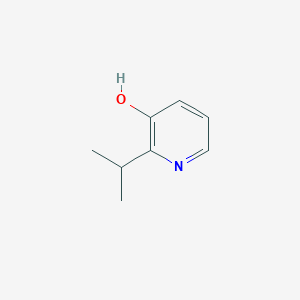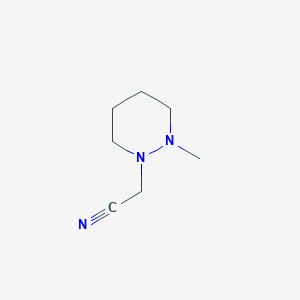
2-(2-Methyldiazinan-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyldiazinan-1-yl)acetonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as DMXAA or ASA404, and it has been found to possess anti-tumor properties, making it a promising candidate for cancer therapy.
Wirkmechanismus
The exact mechanism of action of 2-(2-Methyldiazinan-1-yl)acetonitrile is not fully understood. However, it is believed to activate the immune system and stimulate the production of cytokines, which are proteins that play a crucial role in regulating immune responses. This activation of the immune system leads to the destruction of tumor cells and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
In addition to its anti-tumor properties, DMXAA has been found to have other biochemical and physiological effects. It has been shown to increase blood flow and oxygenation in tumors, which can enhance the delivery of chemotherapy drugs to the tumor site. DMXAA has also been found to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels in tumors, which are necessary for their growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Methyldiazinan-1-yl)acetonitrile in lab experiments is its potent anti-tumor properties, which make it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Methyldiazinan-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in combination therapy with other chemotherapy drugs. Additionally, research on the underlying mechanisms of its anti-tumor properties could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of 2-(2-Methyldiazinan-1-yl)acetonitrile can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminopropionitrile with methyl isocyanate to form 2-methyl-3-(methylcarbamoyl)propanenitrile, which is then further reacted with hydrazine to yield 2-(2-Methyldiazinan-1-yl)acetonitrile.
Wissenschaftliche Forschungsanwendungen
The anti-tumor properties of 2-(2-Methyldiazinan-1-yl)acetonitrile have been extensively studied in preclinical and clinical trials. This compound has been found to induce tumor necrosis and inhibit tumor growth in various cancer cell lines, including lung, breast, and colon cancer. In addition, DMXAA has been shown to enhance the anti-tumor effects of other chemotherapy drugs, making it a potential candidate for combination therapy.
Eigenschaften
CAS-Nummer |
159583-33-2 |
|---|---|
Produktname |
2-(2-Methyldiazinan-1-yl)acetonitrile |
Molekularformel |
C7H13N3 |
Molekulargewicht |
139.2 g/mol |
IUPAC-Name |
2-(2-methyldiazinan-1-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c1-9-5-2-3-6-10(9)7-4-8/h2-3,5-7H2,1H3 |
InChI-Schlüssel |
IYZNKKQOLDPKQC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN1CC#N |
Kanonische SMILES |
CN1CCCCN1CC#N |
Synonyme |
1(2H)-Pyridazineacetonitrile,tetrahydro-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



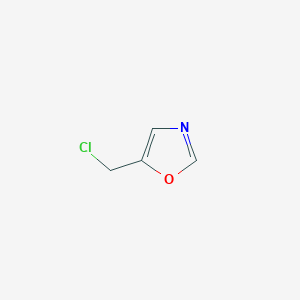


![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)

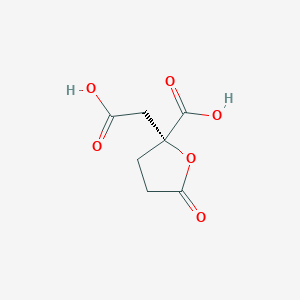
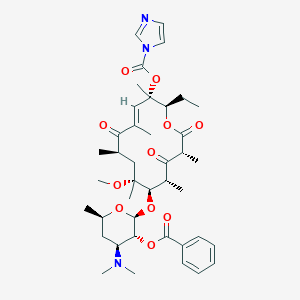


![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
